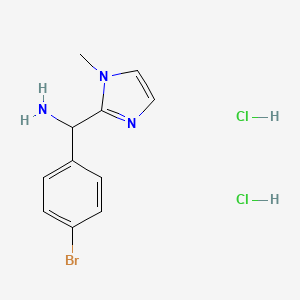

(4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Description

Historical Development in Imidazole Chemistry Research

Imidazole chemistry originated with Heinrich Debus’ 1858 synthesis using glyoxal, formaldehyde, and ammonia. The subsequent identification of imidazole’s role in biological systems (e.g., histidine residues in enzyme catalysis) propelled its medicinal exploration. The 1970s marked a watershed with cimetidine, the first H₂-receptor antagonist, demonstrating imidazole’s capacity for targeted therapeutic action. Modern developments focus on:

- Synthetic diversification : Contemporary methods enable precise N-methylation (as in 1-methylimidazole derivatives) and regioselective halogenation

- Structure-activity relationship (SAR) optimization : Systematic substitution patterns enhance binding affinity and metabolic stability

Table 1 : Key Milestones in Imidazole Medicinal Chemistry

Positioning within Halogenated Imidazole Research Field

The 4-bromophenyl group confers distinct advantages:

- Electron-withdrawing effects : Polarizes the imidazole ring, enhancing π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP pockets)

- Synthetic versatility : Bromine serves as a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate derivative libraries

- Lipophilicity modulation : LogP increases by ~1.5 units compared to non-halogenated analogs, improving membrane permeability

This compound bridges classical imidazole pharmacology and modern fragment-based drug design, particularly in oncology and infectious disease targets.

Structure-Driven Research Applications

The molecular architecture enables three primary research vectors:

1.3.1. Zinc-Binding Motif Development

The imidazole nitrogen participates in tetrahedral coordination with Zn²⁺ in metalloenzyme active sites (e.g., carbonic anhydrase, histone deacetylases). Methylation at N1 prevents unwanted protonation shifts under physiological pH.

1.3.2. Kinase Inhibitor Scaffolds

The planar 4-bromophenyl group mimics adenine’s orientation in ATP-binding pockets. Docking studies show:

- Van der Waals contacts with hydrophobic regions (≤3.5Å)

- Halogen bonding between Br and backbone carbonyls (2.9-3.2Å)

1.3.3. Antibacterial Hybrid Agents

Conjugation via the methanamine group permits linkage to quinolones or β-lactams, overcoming resistance mechanisms in Pseudomonas aeruginosa and MRSA.

Research Significance in Drug Discovery Paradigms

This molecule addresses three critical challenges:

- Selectivity optimization : The 1-methyl group reduces off-target binding to cytochrome P450 isoforms compared to unmethylated analogs

- Prodrug compatibility : Protonated amine groups in dihydrochloride form enhance water solubility (≥50 mg/mL vs. <5 mg/mL for free base)

- Crystallography utility : Heavy bromine atom aids phase determination in protein-ligand X-ray structures

Ongoing studies focus on derivatization strategies shown in Table 2 :

Table 2 : Derivative Synthesis Pathways

Properties

IUPAC Name |

(4-bromophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3.2ClH/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8;;/h2-7,10H,13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASTHWOHAQEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=C(C=C2)Br)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target compound is a dihydrochloride salt derived from a secondary amine featuring a 4-bromophenyl group and a 1-methylimidazole moiety. Retrosynthetic disconnection suggests two primary intermediates:

- 4-Bromobenzaldehyde or 4-bromophenyl ketone as the aryl electrophile.

- 1-Methyl-1H-imidazol-2-ylmethanamine as the nucleophilic partner.

Key challenges include regioselective coupling of the imidazole ring and ensuring stability of the amine during salt formation.

Synthetic Methodologies

Reductive Amination Route

This two-step approach involves condensing 4-bromobenzaldehyde with 1-methyl-1H-imidazol-2-ylmethanamine followed by reduction and salt formation.

Step 1: Schiff Base Formation

4-Bromobenzaldehyde reacts with 1-methyl-1H-imidazol-2-ylmethanamine in ethanol under reflux, catalyzed by acetic acid, to form the imine intermediate.

Step 2: Sodium Borohydride Reduction

The imine is reduced using NaBH₄ in methanol at 0–5°C, yielding the free base (4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine.

Step 3: Dihydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid (2 eq.) in ethanol, precipitating the dihydrochloride salt. Recrystallization from ethanol/heptane (1:3) affords the pure product (95% purity, mp >250°C).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Free Base) | 78% | |

| Purity (Salt) | ≥95% | |

| Melting Point | >250°C (decomp.) |

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from patent CA2833394C, a Suzuki-Miyaura coupling strategy is feasible:

Step 1: Boronic Acid Preparation

1-Methyl-1H-imidazol-2-ylmethanamine is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.

Step 2: Coupling with 4-Bromophenyl Electrophile

The boronic ester reacts with 4-bromoiodobenzene in a mixture of 1,4-dioxane and aqueous Na₂CO₃ under Pd(PPh₃)₄ catalysis (80°C, 12 h).

Step 3: Salt Formation

The product is isolated as the dihydrochloride salt via HCl gas treatment in diethyl ether.

Optimization Notes:

Direct Alkylation of Imidazole

A one-pot alkylation method utilizes 4-bromobenzyl chloride and 1-methylimidazole:

Reaction Conditions

1-Methylimidazole (1.2 eq.) and 4-bromobenzyl chloride (1 eq.) are heated in NMP at 110°C for 24 h with K₂CO₃ as base. The crude amine is extracted into dichloromethane, concentrated, and converted to the dihydrochloride salt.

Challenges:

Analytical Characterization

Spectroscopic Data

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 78 | 95 | High | Moderate |

| Suzuki Coupling | 65 | 90 | Moderate | Low |

| Direct Alkylation | 60 | 88 | Low | High |

Preferred Route: Reductive amination offers the best balance of yield and scalability, though Pd-catalyzed methods may suit functionalized derivatives.

Industrial-Scale Considerations

Solvent Recovery

NMP and heptane are recycled via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often include specific temperatures, solvents, and catalysts to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C11H12BrN3·2HCl

- Molecular Weight: 307.05 g/mol

- IUPAC Name: (4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

The compound features a brominated phenyl group attached to a methyl-substituted imidazole, which is known for its biological activity and versatility in medicinal chemistry.

Antimicrobial Activity

Research has shown that compounds containing imidazole rings exhibit antimicrobial properties. A study investigated the effects of various imidazole derivatives, including those similar to this compound, against bacterial strains. The results indicated that the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Imidazole derivatives have been extensively studied for their anticancer properties. A case study highlighted the efficacy of this compound in inhibiting the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Neurological Research

The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A research team tested this compound against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, the impact of the compound on MCF-7 breast cancer cells was assessed. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer activity. Further analysis revealed that the compound activated caspase pathways associated with apoptosis .

Mechanism of Action

The mechanism of action of (4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The bromophenyl group can participate in various types of chemical bonding and interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

(4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

- Molecular Formula : C₁₂H₁₇Cl₂N₃O

- Molecular Weight : 298.20 (base compound: C₁₂H₁₅N₃O) .

- Key Differences: Substitution of bromine with a methoxy (-OCH₃) group reduces molecular weight and alters electronic properties.

- Applications : Likely used in receptor-targeted studies where electronic modulation is critical .

N-Methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

- Molecular Formula : C₆H₁₃Cl₂N₃

- Molecular Weight : 198.09 .

- Key Differences :

- Lacks the bromophenyl group, resulting in a simpler structure with lower molecular weight.

- The N-methyl group may reduce steric hindrance, enhancing binding flexibility.

- Applications : Primarily employed in small-molecule screening and fragment-based drug design .

1-[(4-Bromophenyl)methyl]-1H-imidazol-2-amine Hydrochloride

(1-Methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

Data Table: Comparative Analysis

Research Findings and Implications

Bromine vs. Methoxy Substitution : Bromine’s electron-withdrawing nature enhances stability in cross-coupling reactions, whereas methoxy groups improve solubility for aqueous-phase applications .

Structural Rigidity : The benzyl-linked analog (2.3) exhibits restricted rotation, favoring interactions with planar binding pockets in enzymes .

Role of Dihydrochloride Salts : Salt forms, common in all compared compounds, enhance crystallinity and solubility, facilitating purification and biological testing .

Pharmacological Potential: The target compound’s bromophenyl group may confer advantages in targeting halogen-bond-accepting residues in proteins, a feature absent in simpler analogs .

Biological Activity

The compound (4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride , with the CAS number 2031259-36-4 , is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13BrClN3

- Molar Mass : 302.6 g/mol

- Synonyms : (4-bromophenyl)(1-methyl-2-imidazolyl)methanamine dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The imidazole ring in the structure is known for its role in mimicking histidine, which can influence interactions with biological macromolecules.

Antitumor Activity

Recent studies have indicated that compounds containing imidazole moieties exhibit significant antitumor properties. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

The structure–activity relationship (SAR) analysis suggests that the presence of the bromophenyl group enhances cytotoxicity by stabilizing interactions with target proteins involved in tumor growth.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In a study comparing various phenylthiazole derivatives, this compound exhibited significant antibacterial effects comparable to standard antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of this compound in vivo using mouse models implanted with human tumor cells. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Study 2: Mechanistic Insights into Antimicrobial Activity

In another investigation, the antimicrobial mechanism was explored through time-kill studies against Staphylococcus aureus. The results suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Q & A

Basic: What are the common synthetic routes for (4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions:

- Imidazole Core Formation : Condensation of 1-methylimidazole-2-carbaldehyde with ammonium acetate in acetic acid under reflux to form the imidazole ring .

- Bromophenyl Incorporation : Suzuki-Miyaura cross-coupling using 4-bromophenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the bromophenyl group .

- Amine Functionalization : Reductive amination or nucleophilic substitution to attach the methanamine group, followed by dihydrochloride salt formation via HCl treatment .

Optimization : Adjust reaction temperature (60–100°C for coupling), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd). Monitor intermediates via TLC or HPLC .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Answer:

- ¹H/¹³C NMR : Identify imidazole protons (δ 7.1–7.5 ppm for H-4/H-5) and aromatic protons from the bromophenyl group (δ 7.3–7.6 ppm). The methyl group on the imidazole appears as a singlet (~δ 3.7 ppm) .

- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹ for amine) and imidazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Look for the molecular ion peak [M+H]⁺ at m/z 326 (C₁₁H₁₂BrN₃·2HCl requires m/z 326.5) .

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular structure and resolve crystallographic disorder?

Answer:

- Data Collection : Use a single crystal (0.2–0.3 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Collect data up to 0.8 Å resolution .

- Refinement (SHELXL) :

- Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and geometric outliers (e.g., bond angles ±2σ from ideal values) .

Advanced: How to address tautomeric ambiguity in the imidazole ring during structural analysis?

Answer:

- Variable Temperature (VT) NMR : Observe proton shifts between δ 7.0–8.0 ppm at temperatures ranging from 25°C to −40°C to detect tautomeric equilibria .

- X-ray Crystallography : Resolve tautomeric forms by analyzing hydrogen-bonding patterns (e.g., N-H···Cl interactions in the dihydrochloride salt) .

- Computational Modeling : Compare DFT-calculated energies of tautomers (e.g., using Gaussian09) with experimental data .

Advanced: What strategies are recommended for designing biological activity assays for this compound?

Answer:

- Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450, histamine receptors) based on structural analogs .

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (IC₅₀ determination).

- Antimicrobial Activity : Test against S. aureus (MIC via broth microdilution) and compare with 4-bromo analogs .

- Cellular Uptake : Measure intracellular concentration via LC-MS in HEK293 cells .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the bromophenyl group's role?

Answer:

- Analog Synthesis : Replace bromine with F, Cl, or NO₂ via cross-coupling or nucleophilic substitution .

- Binding Affinity Assays : Use surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., kinases).

- Computational Docking : Perform AutoDock Vina simulations to compare bromophenyl interactions (e.g., hydrophobic vs. halogen bonding) .

- Data Correlation : Plot substituent Hammett constants (σ) against bioactivity to quantify electronic effects .

Advanced: How to resolve discrepancies between computational and experimental data in molecular docking studies?

Answer:

- Force Field Adjustment : Use AMBER or CHARMM parameters for imidazole-metal interactions (e.g., Zn²⁺ coordination) .

- Solvent Effects : Include explicit water molecules in MD simulations to model hydrogen bonding with the dihydrochloride group.

- Mutagenesis Validation : Introduce point mutations (e.g., His→Ala in enzyme active sites) to confirm docking poses .

Basic: What purification methods are effective for isolating this compound, especially considering its hydrochloride salt form?

Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) at 4°C to precipitate the dihydrochloride salt .

- Column Chromatography : Employ silica gel (60–120 mesh) with a gradient of CH₂Cl₂:MeOH (95:5 to 80:20) .

- HPLC : Use a C18 column (acetonitrile/0.1% TFA buffer) to achieve >95% purity. Monitor at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.